N,N'-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two piperidinylidene groups attached to an ethanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-piperidone with 1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine
- N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine
Uniqueness
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84859-12-1 |
---|---|
Molekularformel |
C14H26N4 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-methyl-N-[2-[(1-methylpiperidin-2-ylidene)amino]ethyl]piperidin-2-imine |
InChI |
InChI=1S/C14H26N4/c1-17-11-5-3-7-13(17)15-9-10-16-14-8-4-6-12-18(14)2/h3-12H2,1-2H3 |
InChI-Schlüssel |
XGKUPNKNFIUUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1=NCCN=C2CCCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.